4-Bromo-6-(trifluoromethyl)pyridin-3-OL
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Overview
Description
4-Bromo-6-(trifluoromethyl)pyridin-3-OL is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom at the 4th position, a trifluoromethyl group at the 6th position, and a hydroxyl group at the 3rd position on the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-3-OL can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-fluoromethylpyridine with sodium hydroxide under basic conditions, followed by reduction with an alcohol to yield the desired product . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts to achieve the coupling reaction under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the availability of high-quality starting materials and reagents is crucial for the successful industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(trifluoromethyl)pyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and hydrogenated derivatives. These products can be further utilized in the synthesis of more complex molecules for various applications .
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)pyridin-3-OL has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridin-3-ol: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)pyridin-2-ol: Similar structure but with the hydroxyl group at a different position.
3-(Trifluoromethyl)pyridin-2-ol: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
4-Bromo-6-(trifluoromethyl)pyridin-3-OL is unique due to the specific positioning of the bromine, trifluoromethyl, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-5(6(8,9)10)11-2-4(3)12/h1-2,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXCDMWDEWFWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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